![molecular formula C31H33NO3 B11486381 N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide](/img/structure/B11486381.png)
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3311~3,7~]dec-1-yl)furan-3-carboxamide is a complex organic compound that features a dibenzo[b,d]furan moiety, a tricyclo[3311~3,7~]decane structure, and a furan-3-carboxamide group
Preparation Methods
The synthesis of N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide can be achieved through a multi-step process involving several key reactions:
Formation of the dibenzo[b,d]furan moiety: This can be synthesized via O-arylation of substituted phenols followed by cyclization of diaryl ethers.
Incorporation of the tricyclo[3.3.1.1~3,7~]decane structure: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Attachment of the furan-3-carboxamide group: This can be done through a condensation reaction involving the appropriate furan derivative and an amine.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide undergoes various types of chemical reactions:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the dibenzo[b,d]furan moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens .
Scientific Research Applications
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide can be compared with other similar compounds:
Dibenzo[b,d]furan: This compound shares the dibenzo[b,d]furan moiety but lacks the additional functional groups present in the target compound.
Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds have the tricyclo[3.3.1.1~3,7~]decane structure but may not have the furan or carboxamide groups.
Furan-3-carboxamides: These compounds contain the furan-3-carboxamide group but lack the dibenzo[b,d]furan and tricyclo[3.3.1.1~3,7~]decane structures.
The uniqueness of this compound lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C31H33NO3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-(1-dibenzofuran-2-ylpropan-2-yl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C31H33NO3/c1-18(9-20-7-8-28-26(13-20)24-5-3-4-6-27(24)35-28)32-30(33)25-14-29(34-19(25)2)31-15-21-10-22(16-31)12-23(11-21)17-31/h3-8,13-14,18,21-23H,9-12,15-17H2,1-2H3,(H,32,33) |
InChI Key |
QSUXDGKKSGXZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NC(C)CC5=CC6=C(C=C5)OC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486304.png)
![2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11486314.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11486316.png)
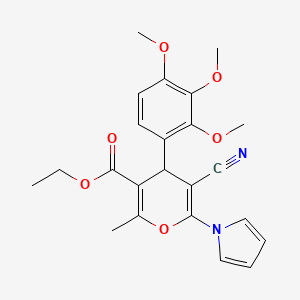
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11486333.png)
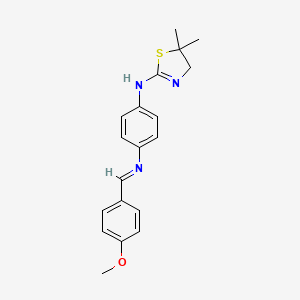
![2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11486347.png)
![2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486355.png)
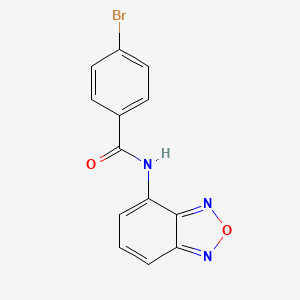
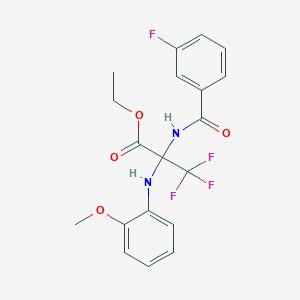
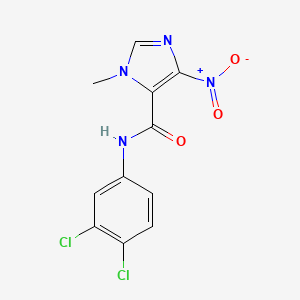
![1-methyl-4-(4-methylphenyl)-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11486413.png)
![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B11486419.png)
![Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate](/img/structure/B11486425.png)
